molecular formula C14H21NO3 B6617027 tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate CAS No. 1541795-99-6

tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate

Cat. No.: B6617027
CAS No.: 1541795-99-6
M. Wt: 251.32 g/mol
InChI Key: AUVOXNWHFTZJPP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate: is an organic compound with the molecular formula C14H21NO3 . It is a derivative of benzylcarbamate, where the benzyl group is substituted with a tert-butyl group and a 2-hydroxyethyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate typically involves the reaction of benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then reacted with 2-chloroethanol to introduce the 2-hydroxyethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium iodide (NaI) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines or alcohols.

    Substitution: Various substituted carbamates or amines.

Scientific Research Applications

Chemistry: tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality.

Medicine: While not a drug itself, this compound can be used in the synthesis of medicinal compounds. Its derivatives may exhibit biological activity and can be investigated for potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The hydroxyethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the hydroxyethyl group.

    Benzyl carbamate: Lacks both the tert-butyl and hydroxyethyl groups.

    N-Boc-ethanolamine: Contains a tert-butyl carbamate group but with an ethanolamine moiety.

Uniqueness: tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate is unique due to the presence of both the tert-butyl and hydroxyethyl groups. This combination imparts distinct chemical properties, making it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

tert-butyl N-[[3-(2-hydroxyethyl)phenyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-12-6-4-5-11(9-12)7-8-16/h4-6,9,16H,7-8,10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVOXNWHFTZJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1541795-99-6
Record name tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate
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